3-Amino-4-(thiomorpholin-4-yl)benzoic acid
Overview
Description
3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-4-(4-thiomorpholinyl)benzoic acid . The InChI code is 1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) .Physical And Chemical Properties Analysis
3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a powder . It has a molecular weight of 238.31 .Scientific Research Applications
Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides
This application involves the use of azomethine ylides derived from secondary amines in the presence of benzoic acid catalysts. The process enables highly diastereoselective intramolecular [3 + 2]-cycloadditions to form polycyclic amines, with thiomorpholine being one of the substrates that undergo this reaction at elevated temperatures. This method is significant for the synthesis of complex amine structures with potential applications in drug discovery and development (Mantelingu, Lin, & Seidel, 2014).
Synthesis of Heterocyclic Derivatives
Another application involves the reaction of 3-aryl-2-bromopropanoic acid esters with compounds like o-phenylenediamine and 2-sulfanylaniline, leading to the synthesis of various heterocyclic derivatives including quinoxaline, 1,4-thiazine, and thiomorpholine derivatives. This process highlights the versatility of 3-Amino-4-(thiomorpholin-4-yl)benzoic acid derivatives in synthesizing a wide range of heterocyclic compounds with potential uses in pharmaceuticals and agrochemicals (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).
Serendipitous Synthesis of Cross-Conjugated Dienes
Research has also explored the cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids to synthesize 1,1-disubstituted amino-1,3-dienes. This method demonstrates a novel approach for the expedient construction and modification of heterocycles, with potential applications in medicinal chemistry for the development of new therapeutic agents (Farah, Garcia, Borg, & Beng, 2023).
Biosynthesis of 3-amino-benzoic acid in Escherichia coli
A microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose has been developed using Escherichia coli. This application demonstrates the potential of microbial biosynthesis in producing key chemical building blocks for industrial and pharmaceutical use, showcasing an innovative approach to sustainable chemical synthesis (Zhang & Stephanopoulos, 2016).
properties
IUPAC Name |
3-amino-4-thiomorpholin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQJYLCJLIEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(thiomorpholin-4-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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